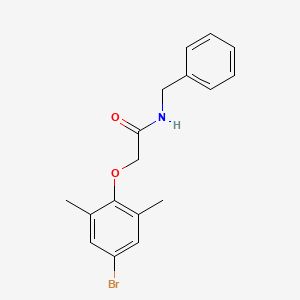

N-苄基-2-(4-溴-2,6-二甲基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide and related compounds involves multiple steps, including the reaction of substituted benzyl amines with benzyloxy-dimethylphenylacetate, followed by debenzylation processes to yield desired products with very good yields. These intermediates are crucial for further chemical transformations and applications (Raju, 2008).

Molecular Structure Analysis

Studies involving the molecular structure of related acetamide compounds reveal insights into their optimized molecular structure, vibrational frequencies, and charge transfer within the molecules. Such analyses are carried out using computational methods and spectroscopic investigations, providing a deep understanding of the compound’s electronic properties and stability (Bhagyasree et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide and its derivatives includes reactions such as debenzylation, glycosylation, and dibromohydration. These reactions are essential for the synthesis of complex molecules and intermediates used in various chemical syntheses. The reactivity patterns provide insight into the compound’s functional group transformations and their implications for synthetic applications (Qiu et al., 2017).

Physical Properties Analysis

The physical properties of N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide derivatives, including solubility, melting points, and crystalline structure, are crucial for their handling and application in chemical syntheses. The crystal structure analysis reveals the arrangement of molecules in the solid state and their intermolecular interactions, which can influence the compound’s stability and reactivity (Yoon et al., 1998).

科学研究应用

合成和生物分布

N-苄基-2-(4-溴-2,6-二甲基苯氧基)乙酰胺已被探索用于正电子发射断层扫描 (PET) 成像放射性配体的合成。例如,[11C]R116301 的合成和评估,一种与 N-苄基-2-(4-溴-2,6-二甲基苯氧基)乙酰胺结构相关的化合物,证明了其作为用于研究中枢神经激肽 (1) (NK1) 受体的 PET 配体的潜力。这项研究强调了该化合物在体内可视化 NK1 受体的效用,可能有助于理解各种神经系统疾病 (M. V. D. Mey 等人,2005)。

化学转化

N-苄基-2-(4-溴-2,6-二甲基苯氧基)乙酰胺的化学多功能性在其在区域选择性合成中的应用中显而易见。例如,N-(2-炔基芳基)乙酰胺的区域选择性二溴化水合作用证明了 N-(2-(2,2-二溴-2-芳基乙酰基)芳基)乙酰胺的合成,展示了一种在温和条件下进行的无需金属催化的方法。该反应途径强调了该化合物在通过使用不同的邻近基团促进可转换合成中的作用 (Guanyinsheng Qiu 等人,2017)。

生物筛选

涉及类似于 N-苄基-2-(4-溴-2,6-二甲基苯氧基)乙酰胺的化合物的 5-苄基-1,3,4-恶二唑-2yl-2"-硫代乙酰胺的 N-取代衍生物的合成,旨在针对丁酰胆碱酯酶和乙酰胆碱酯酶等酶进行生物筛选。这项研究强调了该化合物在开发治疗剂中的潜力,特别是在以酶抑制为目标的疾病的情况下 (S. Z. Siddiqui 等人,2013)。

材料科学应用

在材料科学中,N-苄基-2-(4-溴-2,6-二甲基苯氧基)乙酰胺的衍生物已被表征为农药的潜力。4-氯-3,5-二甲基苯氧基乙酰胺的 N-衍生物的 X 射线粉末衍射表征为其在新型农药化合物的开发中的应用提供了必要的数据。该应用展示了该化合物在农业科学中的相关性以及它对新材料开发的贡献 (E. Olszewska 等人,2011)。

属性

IUPAC Name |

N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2/c1-12-8-15(18)9-13(2)17(12)21-11-16(20)19-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNICXOAUKXHJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NCC2=CC=CC=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)